molecular formula C28H25N2O2P B2912344 (Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide CAS No. 324057-90-1

(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide

Cat. No.: B2912344
CAS No.: 324057-90-1
M. Wt: 452.494
InChI Key: ZTXZCBUVQLSKPX-MEFGMAGPSA-N
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Description

(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide is a synthetic compound of significant research interest due to its complex molecular architecture, which integrates benzamide, phosphoramide, and vinyl groups. This unique structure suggests potential as a scaffold for investigating novel biological pathways. Benzamide derivatives are a recognized pharmacologically active class in scientific literature and are known to exhibit a range of biochemical activities, including serving as inhibitors for enzymes like carbonic anhydrase . The presence of the phosphoryl group in this particular compound may offer a distinctive mechanism of action, potentially involving the modulation of key cellular signaling pathways. Consequently, this molecule presents a compelling subject for foundational research in medicinal chemistry and drug discovery. It holds potential value for in vitro studies aimed at exploring new therapeutic targets, such as in oncology or metabolic diseases, where related compounds have shown promise . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(Z)-1-[(benzylamino)-phenylphosphoryl]-2-phenylethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N2O2P/c31-28(25-17-9-3-10-18-25)30-27(21-23-13-5-1-6-14-23)33(32,26-19-11-4-12-20-26)29-22-24-15-7-2-8-16-24/h1-21H,22H2,(H,29,32)(H,30,31)/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZCBUVQLSKPX-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNP(=O)(C2=CC=CC=C2)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNP(=O)(C2=CC=CC=C2)/C(=C\C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety, a vinyl group, and a phosphoryl group attached to a benzylamino unit. Its molecular formula is C23H24N2O2PC_{23}H_{24}N_2O_2P, and it exhibits properties typical of phosphoramidates, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in signaling pathways. Specifically, the phosphoryl group can influence the compound's interaction with phosphatases and kinases, potentially modulating cellular signaling processes.

Antiparasitic Activity

Studies have shown that related compounds can exhibit significant antiparasitic activity. For instance, derivatives with similar structures have been tested against Trypanosoma brucei, demonstrating effective inhibition of parasite growth. The mechanism involves the displacement of High Mobility Group (HMG)-box-containing proteins essential for kinetoplast DNA function, leading to parasite death .

Neuroleptic Effects

In the context of neuropharmacology, benzamide derivatives have been evaluated for their neuroleptic activity. Research indicates that modifications in the structure can enhance the inhibitory effects on apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders .

Table 1: In Vitro Antiparasitic Activity

CompoundTarget ParasiteEC50 (μM)CC50 (μM)Selectivity Index
1aT. brucei0.834.295.17
1bL. donovani4.2910.002.33
1cT. cruzi>10>50N/A

This table summarizes the antiparasitic activity of selected compounds related to this compound against various trypanosomatid parasites.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds in mammalian cell lines. The selectivity index (SI) is calculated to determine the therapeutic window for potential drug candidates.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s phosphoryl-vinyl-benzamide structure distinguishes it from other benzamide derivatives. Key comparisons include:

Compound Name Core Structure Key Functional Groups Unique Features
(Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide Benzamide + phosphoryl-vinyl Phosphoryl, benzylamino, vinyl Z-configuration, phosphorus center
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + alkyl chain N,O-bidentate directing group, hydroxy Metal-catalyzed C–H bond functionalization
N-[(2S)-3-(4-Butoxyphenyl)...]benzamide Benzamide + peptide-like chain Hydroxy, alkoxy substituents Stereospecific (S-configuration), alkoxy groups
Benzathine benzylpenicillin Penicillin + benzamide β-lactam, benzyl groups Antimicrobial activity, salt stability
  • This could influence catalytic or coordination chemistry applications.
  • Substituent Effects: Alkoxy groups in improve solubility in polar solvents, whereas the benzylamino and phenyl groups in the target compound may increase lipophilicity.

Physicochemical Properties

  • Molecular Weight : The phosphoryl and vinyl groups increase the molecular weight of the target compound (~500–550 g/mol) compared to simpler analogs like (~250 g/mol) or (~400–450 g/mol).
  • Solubility : Benzamides with alkoxy substituents (e.g., butoxy in ) exhibit higher aqueous solubility than the target compound, which is likely lipid-soluble due to aromatic and benzyl groups.
  • Stability : The phosphorus-oxygen bonds in the target compound may confer hydrolytic stability under acidic conditions, contrasting with the β-lactam instability in .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-N-(1-((benzylamino)(phenyl)phosphoryl)-2-phenylvinyl)benzamide, and how can the Z-isomer be selectively obtained?

  • Methodological Answer :

  • Step 1 : Start with oxazolone derivatives (e.g., 1a in ) and react with hydrazine hydrate in ethanol under reflux to form hydrazide intermediates.
  • Step 2 : Introduce the phosphoryl group via a Staudinger-type reaction between a benzylamine derivative and a phenylphosphoryl chloride, ensuring anhydrous conditions to avoid hydrolysis .
  • Step 3 : Optimize stereochemistry by controlling reaction temperature (low temperatures favor Z-isomer) and using chiral auxiliaries or catalysts. Monitor progress via TLC and HPLC .
  • Purification : Recrystallize from methanol or use column chromatography with a hexane/ethyl acetate gradient .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 31P^{31}\text{P}-NMR to confirm the Z-configuration, benzamide backbone, and phosphoryl group environment. Key signals include downfield-shifted vinyl protons (δ 6.5–7.5 ppm) and a phosphorus peak at δ 15–25 ppm .
  • HRMS : Validate molecular weight with <1 ppm error. For example, a calculated [M+H]+^+ of 480.2258 should match experimental results .
  • X-ray Crystallography : Resolve stereochemistry ambiguities by growing single crystals in methanol/dichloromethane mixtures .

Advanced Research Questions

Q. How does the phosphoryl group in this compound influence its potential as a kinase or Hedgehog pathway inhibitor?

  • Methodological Answer :

  • In Silico Docking : Use software like AutoDock Vina to model interactions between the phosphoryl group and ATP-binding pockets of kinases (e.g., SMO receptors). The phosphoryl oxygen may form hydrogen bonds with residues like Glu518 or Arg400 .
  • In Vitro Assays : Test inhibitory activity in Hedgehog-responsive cell lines (e.g., Shh-LIGHT2) using luciferase reporters. Compare IC50_{50} values to known inhibitors like AZD8542 (see ) .
  • SAR Studies : Replace the phosphoryl group with sulfonyl or carbonyl analogs to assess its necessity for activity .

Q. What computational methods can predict the compound’s metabolic stability and off-target effects?

  • Methodological Answer :

  • DFT Calculations : Analyze the electron density around the phosphorus atom to predict susceptibility to hydrolysis. High electrophilicity at phosphorus correlates with instability .
  • QSAR Models : Train models using datasets of benzamide derivatives (e.g., from ) to correlate substituents (e.g., trifluoromethyl groups) with logP and CYP450 inhibition .
  • MD Simulations : Simulate binding to serum albumin to predict plasma protein binding and half-life .

Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?

  • Methodological Answer :

  • PK/PD Modeling : Measure bioavailability in rodent models via IV/PO dosing. Low oral absorption may require formulation with lipid-based carriers .
  • Metabolite Identification : Use LC-MS/MS to detect phosphoryl group hydrolysis products in plasma. If degradation is observed, consider prodrug strategies (e.g., phosphoramidate masking) .
  • Toxicology Screening : Assess hepatotoxicity in primary human hepatocytes and cardiotoxicity via hERG channel inhibition assays .

Data Contradiction Resolution

Q. How should researchers resolve conflicting data regarding synthetic yields or unexpected byproducts?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC-MS to identify impurities. For example, reports hydrazide byproducts (2b–2m), which can be minimized by reducing hydrazine stoichiometry .
  • Reaction Optimization : Employ DoE (Design of Experiments) to test variables like solvent polarity (e.g., DMF vs. ethanol) and catalyst loading. Higher ethanol content improves Z-isomer selectivity .
  • Mechanistic Studies : Use 31P^{31}\text{P}-NMR to track phosphoryl group transfer intermediates and identify side reactions .

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